Fluorapacin

Catalog No.
S548470
CAS No.
869811-23-4
M.F
C14H12F2S3
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorapacin

CAS Number

869811-23-4

Product Name

Fluorapacin

IUPAC Name

1-fluoro-4-[[(4-fluorophenyl)methyltrisulfanyl]methyl]benzene

Molecular Formula

C14H12F2S3

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C14H12F2S3/c15-13-5-1-11(2-6-13)9-17-19-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2

InChI Key

XCOWUOOCXCXCNS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSSSCC2=CC=C(C=C2)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

bis(4-fluorobenzyl)trisulfide, fluorapacin

Canonical SMILES

C1=CC(=CC=C1CSSSCC2=CC=C(C=C2)F)F

Description

The exact mass of the compound Fluorapacin is 314.00692 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimicrobial Activity

Researchers have investigated fluorapacin's effectiveness against various bacteria, including:

  • Staphylococcus aureus )
  • Escherichia coli )
  • Pseudomonas aeruginosa )

These studies have looked at fluorapacin's ability to inhibit bacterial growth and kill bacteria in laboratory settings.

Other Areas of Research

In addition to its antimicrobial properties, there is some scientific research on other potential applications of fluorapacin, such as:

  • Inhalational treatment for respiratory infections )
  • Combination therapy with other antibiotics Source: ScienceDirect website:

Fluorapacin, chemically known as bis(4-fluorobenzyl)trisulfide, has the molecular formula C14H12F2S3. This synthetic compound is a derivative of dibenzyl trisulfide, which is naturally found in the subtropical shrub Petiveria alliacea. The structure of fluorapacin features a central trisulfide group (S-S-S) flanked by two fluorobenzyl groups, with fluorine atoms believed to enhance its biological activity. Fluorapacin has garnered attention for its potential applications in cancer therapy due to its broad-spectrum anticancer properties against various tumor cell lines .

The exact mechanism by which fluorapacin exerts its anticancer effects is still under investigation. However, studies suggest it disrupts microtubule polymerization, a critical process for cell division []. Microtubules are cellular structures that play a vital role in cell mitosis. By inhibiting their formation, fluorapacin may prevent cancer cells from dividing and proliferating.

Fluorapacin exhibits stability under various conditions, although it can undergo disproportionation under strong basic conditions, leading to the formation of bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide. Stability studies indicate that fluorapacin remains stable at acidic conditions (1.0 M hydrochloric acid) but is susceptible to degradation under strong basic conditions (1.0 M sodium hydroxide) . Its oxidative stability has also been confirmed through tests involving hydrogen peroxide, showing minimal degradation .

Fluorapacin demonstrates significant biological activity, particularly as an anticancer agent. It disrupts microtubule dynamics, which are critical for cell division, thereby inhibiting cancer cell proliferation. Studies have shown that fluorapacin exhibits a broad spectrum of cellular anti-tumor activities and may specifically target cell cycle processes . Additionally, it has been investigated for its antibacterial properties against various bacterial strains .

The synthesis of fluorapacin involves a "one-pot two-step" process that begins with the reaction of N-(trimethylsilyl)imidazole and sulfur dichloride to form diimidazolylsulfide. This intermediate is then reacted with a thiol reagent (4-fluorobenzyl mercaptan) to yield fluorapacin. This method allows for large-scale production while maintaining high purity levels .

Fluorapacin is primarily explored for its potential as an anticancer drug due to its ability to inhibit tumor growth and disrupt microtubule formation. Its antimicrobial properties also open avenues for applications in treating bacterial infections. Ongoing research aims to further elucidate its effectiveness and broaden its application range in clinical settings .

Fluorapacin shares structural similarities with several other trisulfide compounds, which may exhibit similar biological activities. Below are some comparable compounds:

Compound NameStructureBiological Activity
Diallyl TrisulfideC6H10S3Antitumor and antimicrobial properties
Bis(4-chlorobenzyl)trisulfideC14H12Cl2S3Anticancer activity
Bis(benzyl)trisulfideC15H18S3Antimicrobial and anticancer effects

Uniqueness of Fluorapacin: Fluorapacin's incorporation of fluorine atoms distinguishes it from these compounds, potentially enhancing its biological activity and stability. Its specific mechanism of action targeting microtubule dynamics further sets it apart in the context of cancer treatment .

The development of a robust, stability-indicating High Performance Liquid Chromatography method for fluorapacin represents a critical advancement in pharmaceutical analysis. This comprehensive analytical approach ensures reliable quantification while providing essential information about compound integrity under various conditions [1] [2].

Chromatographic System Optimization

The stability-indicating High Performance Liquid Chromatography method employs a Spherisorb ODS II C18 reversed-phase column (250 mm × 4.6 mm, 5 μm) with an isocratic mobile phase consisting of acetonitrile and water in a ratio of 85:15 (v/v) [1]. The system operates at a controlled temperature of 40 ± 1°C with a flow rate of 1.0 mL/min, utilizing ultraviolet detection at 218 nm wavelength [1] [2].

The method demonstrates exceptional linearity across the concentration range of 160-240 μg/mL, with a correlation coefficient of 0.9997, indicating excellent analytical performance [1]. The limit of detection and limit of quantification were established at 1.4 ng/mL and 7.0 ng/mL, respectively, demonstrating remarkable sensitivity for pharmaceutical applications [2].

Method Validation Parameters

Comprehensive validation studies confirm the method's reliability for routine pharmaceutical analysis. Recovery studies demonstrate exceptional accuracy, with average recoveries of 98.27% for fluorapacin active pharmaceutical ingredient and 100.40% for drug product formulations [1] [2]. The corresponding relative standard deviations of 0.41% and 0.30%, respectively, indicate superior precision characteristics.

Precision evaluation encompasses both repeatability and intermediate precision assessments, consistently yielding relative standard deviation values below 1.0% [1]. This exceptional precision profile supports the method's suitability for quality control applications in pharmaceutical manufacturing environments.

Degradation Product Separation

The stability-indicating nature of this High Performance Liquid Chromatography method ensures effective separation of fluorapacin from its potential degradation products. Under forced degradation conditions, the method successfully resolves bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide, which form through disproportionation reactions under basic conditions [3] [4].

The chromatographic system provides baseline separation between the parent compound and all identified degradation products, ensuring accurate quantification even in the presence of chemical instability. This capability proves essential for stability assessment studies and shelf-life determination protocols.

Quantitative Determination in Active Pharmaceutical Ingredient and Formulations

Accurate quantification of fluorapacin in both active pharmaceutical ingredient and finished pharmaceutical products requires sophisticated analytical methodologies capable of handling complex matrices while maintaining analytical integrity throughout the measurement process.

Active Pharmaceutical Ingredient Analysis

The quantitative determination method demonstrates exceptional performance for active pharmaceutical ingredient analysis, achieving high purity determinations exceeding 99.5% through external standard methodology [5]. The analytical protocol employs rigorous sample preparation procedures, including recrystallization from anhydrous ethanol under controlled environmental conditions to ensure representative sampling [5].

Quality control assessments utilize normalization methods and external standard approaches to verify compound purity and identity [5]. The method successfully quantifies fluorapacin concentrations across multiple manufacturing batches, providing consistent results that support regulatory compliance requirements.

Pharmaceutical Formulation Analysis

Injectable formulations containing 20 mg/mL fluorapacin represent the primary dosage form requiring analytical characterization [6]. The High Performance Liquid Chromatography method accommodates the complex matrix effects inherent in pharmaceutical formulations while maintaining analytical accuracy and precision.

Sample preparation protocols address potential interference from excipients and preservatives commonly found in injectable formulations. The method demonstrates robust performance across various formulation compositions, ensuring reliable quantification regardless of manufacturing variations or storage conditions.

Method Transfer and Technology Transfer

Successful implementation of quantitative determination methods requires comprehensive method transfer protocols that ensure consistent performance across multiple analytical laboratories. The stability-indicating High Performance Liquid Chromatography method exhibits excellent transferability characteristics, maintaining precision and accuracy when implemented in different analytical environments [1] [2].

Technology transfer studies confirm method robustness across various instrumental platforms and operator skill levels. This transferability ensures consistent analytical results throughout the pharmaceutical development lifecycle, from early research phases through commercial manufacturing.

Mass Spectrometric Characterization of Degradants

Mass spectrometric analysis provides essential structural information for degradation product identification and characterization, enabling comprehensive understanding of fluorapacin stability pathways and supporting regulatory submissions for pharmaceutical development programs.

Electrospray Ionization Mass Spectrometry Analysis

Electrospray ionization mass spectrometry serves as the primary analytical technique for degradation product characterization. The molecular ion peak for fluorapacin appears at m/z 315 [M+H]+, providing definitive molecular weight confirmation [7]. Fragmentation patterns reveal characteristic losses associated with the trisulfide linkage and fluorobenzyl moieties.

Degradation product analysis identifies bis(4-fluorobenzyl)disulfide with a molecular ion at m/z 283 and bis(4-fluorobenzyl)tetrasulfide at m/z 347, corresponding to loss and addition of sulfur atoms, respectively [3] [4]. These mass spectral characteristics enable unambiguous identification of degradation pathways under various stress conditions.

Metabolite Identification through Mass Spectrometry

Metabolic studies utilizing Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography-Mass Spectrometry techniques identify para-fluorohippuric acid and para-fluorobenzoic acid as primary metabolites in biological systems [8] [9]. These metabolites result from biotransformation processes that cleave the trisulfide linkage and modify the fluorobenzyl substituents.

The metabolite identification process employs multiple mass spectrometric approaches, including accurate mass measurements and tandem mass spectrometry fragmentation studies. This comprehensive analytical strategy ensures definitive structural characterization of all significant metabolic products.

Fragmentation Pathway Elucidation

Detailed fragmentation studies reveal the primary decomposition pathways for fluorapacin under various analytical conditions. The trisulfide linkage represents the most labile structural feature, undergoing facile cleavage to generate reactive sulfur species and benzyl radicals [3].

Mass spectrometric analysis confirms that degradation primarily occurs through disproportionation mechanisms, yielding disulfide and tetrasulfide products in approximately equal proportions under basic conditions [4]. This mechanistic understanding supports the development of appropriate storage and handling protocols for pharmaceutical applications.

X-ray Powder Diffraction Pattern Analysis for Polymorph Identification

X-ray Powder Diffraction analysis provides fundamental crystallographic information essential for polymorph identification and solid-state characterization of fluorapacin systems. This analytical approach ensures comprehensive understanding of crystalline forms and their potential impact on pharmaceutical performance.

Crystallographic Structure Determination

Single crystal X-ray diffraction studies reveal that fluorapacin crystallizes in the monoclinic space group C2/c with unit cell parameters: a = 12.266(1) Å, b = 4.7757(4) Å, c = 25.510(1) Å, β = 104.25(1)°, and cell volume = 1,448.4(2) ų [10] [11]. The asymmetric unit contains one complete molecule (Z = 4), with the molecular structure exhibiting planar aromatic rings connected through the central trisulfide linkage.

The crystal structure demonstrates intermolecular interactions primarily through van der Waals forces and weak hydrogen bonding interactions. The fluorine atoms participate in halogen bonding interactions that contribute to crystal stability and influence solid-state properties.

Powder Diffraction Pattern Analysis

X-ray Powder Diffraction studies of crystalline samples obtained through recrystallization from four different solvent systems demonstrate identical diffraction patterns, confirming the presence of a single crystalline form under standard conditions [10]. The experimental powder pattern shows excellent agreement with patterns calculated from single crystal structural data, validating the structural model and confirming phase purity.

Characteristic diffraction peaks appear at specific 2θ values that serve as diagnostic fingerprints for polymorph identification. The most intense reflections occur at angles corresponding to the major crystallographic planes, providing reliable markers for routine quality control applications.

Polymorphic Screening and Characterization

Comprehensive polymorphic screening studies employ diverse crystallization conditions to explore the solid-state landscape of fluorapacin. These investigations utilize various solvents, temperatures, and cooling rates to identify potential alternative crystalline forms that might exhibit different pharmaceutical properties.

Thermal analytical techniques, including Differential Scanning Calorimetry and Thermogravimetric Analysis, complement X-ray Powder Diffraction studies to provide complete solid-state characterization. Differential Scanning Calorimetry analysis reveals onset temperatures of 60.4-60.7°C and peak temperatures of 62.1-62.4°C for crystalline samples, indicating consistent thermal behavior across different preparation methods [10].

Solid-State Stability Assessment

Long-term stability studies utilizing X-ray Powder Diffraction monitoring confirm that fluorapacin maintains its crystalline form under accelerated storage conditions (40°C, 75% relative humidity) for extended periods [3] [4]. No evidence of polymorphic conversion or amorphization occurs during stability testing, supporting the robust solid-state character of the compound.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Exact Mass

314.00692023 g/mol

Monoisotopic Mass

314.00692023 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T47NS4W7UK

Dates

Last modified: 08-15-2023
1: Williams LA, Barton EN, Kraus W, Rösner H. Implications of dibenzyl trisulphide for disease treatment based on its mode of action. West Indian Med J. 2009 Nov;58(5):407-9. PubMed PMID: 20441056.
2: Xu W, Xi B, Wu J, An H, Zhu J, Abassi Y, Feinstein SC, Gaylord M, Geng B, Yan H, Fan W, Sui M, Wang X, Xu X. Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics. Mol Cancer Ther. 2009 Dec;8(12):3318-30. Epub . PubMed PMID: 19996274.
3: Pan H, Zhou H, Zeng S, Xu X, An H, Jiang H. Identification and simultaneous determination of p-FHA and p-FBA, two metabolites of anti-tumor agent--Fluorapacin in rat urine. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 May 15;877(14-15):1553-60. Epub 2009 Apr 1. PubMed PMID: 19376753.
4: Bao Y, Mo X, Xu X, He Y, Xu X, An H. Stability studies of anticancer agent bis(4-fluorobenzyl)trisulfide and synthesis of related substances. J Pharm Biomed Anal. 2008 Nov 4;48(3):664-71. Epub 2008 Jul 3. PubMed PMID: 18678459.
5: Gu L, Li L, Chen Z, Pan H, Jiang H, Zeng S, Xu X, An H. Determination of anti-tumor agent bis(p-fluorobenzyl)trisulfide and its degraded compound in rat blood using reversed phase high-performance liquid chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Jun 1;868(1-2):77-82. Epub 2008 Apr 25. PubMed PMID: 18479981.
6: An H, Hu X, Gu J, Chen L, Xu W, Mo X, Xu W, Wang X, Xu X. Crystal structure determination of new antimitotic agent bis(p-fluorobenzyl)trisulfide. AAPS PharmSciTech. 2008;9(2):551-6. Epub 2008 Apr 22. PubMed PMID: 18431647; PubMed Central PMCID: PMC2976933.
7: Luo SQ, Chen T, Sun DL, Xing YT, Jiang HD, Zeng S. [Determination of bis (p-fluorobenzyl) trisulfide and bis (p-fluoro-benzyl) disulfide in lungs of rat by HPLC]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2008 Mar;37(2):159-63. Chinese. PubMed PMID: 18422276.
8: Bao Y, He Y, Xu X, Mo X, Xu X, Wang X, An H. Quantitative determination of anti-tumor agent bis(4-fluorobenzyl)trisulfide, fluorapacin and its pharmaceutical preparation by high-performance liquid chromatography. J Pharm Biomed Anal. 2008 Jan 7;46(1):206-10. Epub 2007 Sep 25. PubMed PMID: 17964749.

Explore Compound Types